

Clinical Dosing & Hepatic Monitoring Guidance

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Crenolanib

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While formal pharmacokinetic studies in hepatic impairment are not detailed in the search results, the protocols from clinical trials provide a reference for how **crenolanib** has been administered in patients, including considerations for liver function.

The table below summarizes the dosing and monitoring strategy from a clinical trial in adults with newly diagnosed *FLT3*-mutant AML [1].

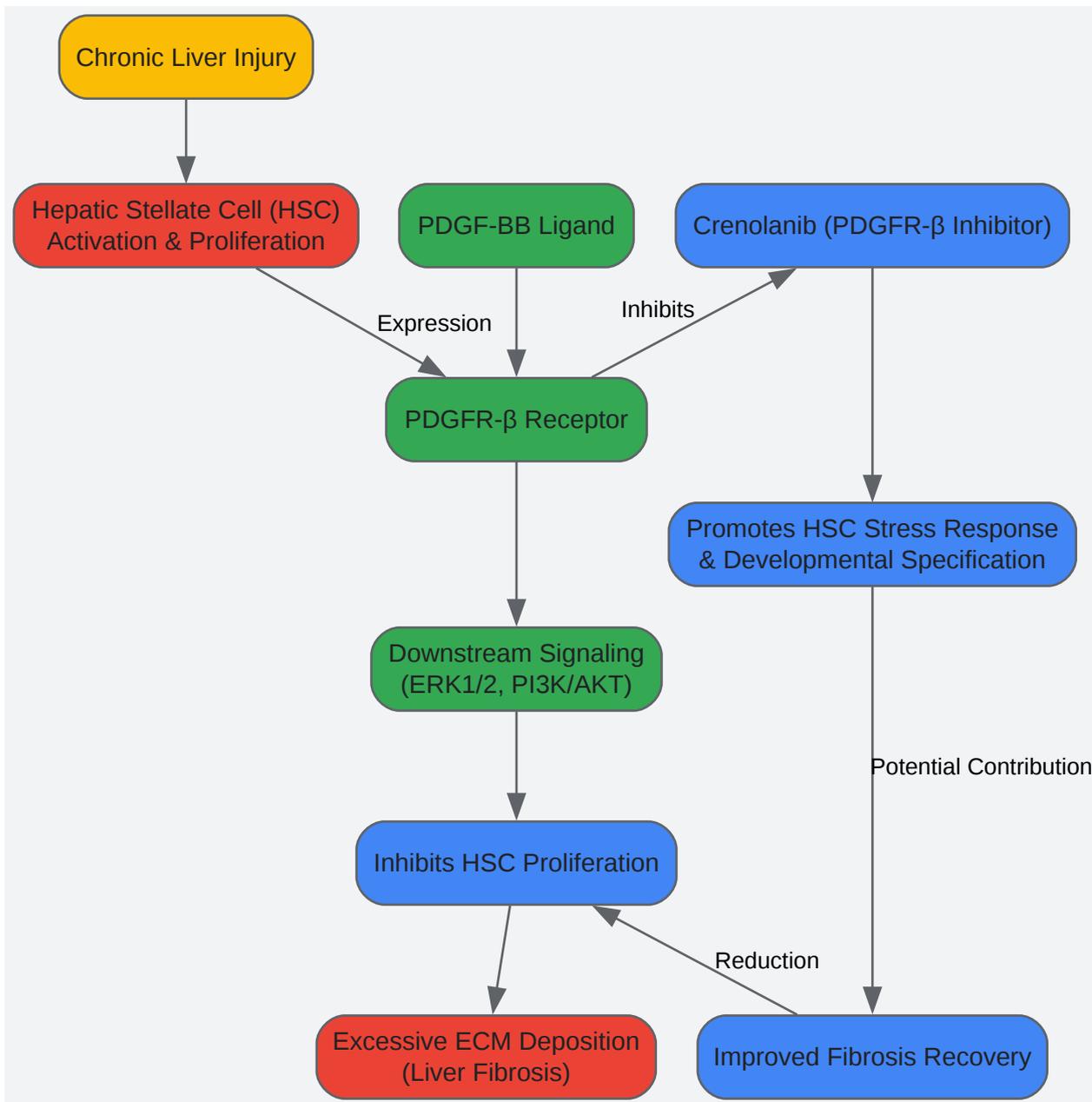
Aspect	Protocol in Clinical Trials
Standard Dosage	100 mg, taken three times daily (TID) [1].
Dosing Schedule	Combined with intensive chemotherapy; started on day 9 of induction and continued until 72 hours before the next cycle [1].
Dose Reduction	Permitted from 100 mg TID down to 60 mg TID to manage toxicity [1].
Hepatic Monitoring & Action	Dose was held in cases of elevated total bilirubin [2]. Liver dysfunction was listed as one of the adverse events leading to dose reduction in some patients [3].

Preclinical Insights on Crenolanib and the Liver

Interestingly, preclinical evidence suggests a potential beneficial effect of **crenolanib** on liver tissue in the context of fibrosis, which is a form of scarring resulting from chronic liver injury.

- **Mechanism of Action in Fibrosis:** **Crenolanib** is a receptor tyrosine kinase (RTK) inhibitor that predominantly targets the platelet-derived growth factor receptor- β (PDGFR- β) [4]. In the liver, PDGF signaling is a potent promoter of hepatic stellate cell (HSC) proliferation, a key cell type responsible for fibrosis development [4].
- **Effect on Liver Fibrosis:** A 2021 animal study investigated **crenolanib** in rats with thioacetamide (TAA)-induced liver fibrosis. After TAA treatment was stopped, animals received **Crenolanib** for two weeks. The study found that **Crenolanib "significantly improved recovery from liver fibrosis"** [4]. The proposed mechanisms are twofold:
 - **Impaired HSC Proliferation:** By inhibiting PDGFR- β , **Crenolanib** directly hinders the proliferation of fibrosis-producing HSCs [4].
 - **HSC Specification:** The inhibition of RTK signaling triggered a stress response in HSCs, initiating a process of specification into hepatic endoderm, which may contribute to tissue repair [4].

The diagram below illustrates this signaling pathway and the therapeutic mechanism of **Crenolanib**.



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Key Takeaways for Researchers

- **Evidence Gap Exists:** No definitive dose-adjustment guidelines for **crenolanib** in human hepatic impairment were located in the search results. The provided clinical protocol is the best available reference.
- **Preclinical Data is Promising:** The animal study indicates that **crenolanib** may actively promote the reversal of established liver fibrosis, rather than simply being metabolized by the liver [4]. This

suggests its mechanism and impact in a diseased liver could be complex.

- **Consult Official Sources:** For definitive guidance in a research or clinical setting, it is crucial to consult the official investigator's brochure for **crenolanib** or contact the drug's manufacturer directly.

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References

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